5-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
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Overview
Description
5-{[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid is 396.17975526 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Studies and Applications
The research on derivatives closely related to 5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid has revealed a variety of scientific applications, particularly in the development of compounds with potential antimicrobial, anthelmintic, and cytotoxic activities. For instance, benzimidazolopeptides, synthesized through the interaction of benzimidazoles with amino acids, displayed significant antimicrobial and anthelmintic properties against pathogens like Candida albicans, Aspergillus niger, Pseudomonas aeruginosa, and Escherichia coli, as well as cytotoxic activity against cancer cell lines such as Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) (R. Dahiya & D. Pathak, 2007).
Additionally, compounds synthesized from reactions involving benzimidazole derivatives and primary amines, including morpholine, exhibited promising antimicrobial activities. This research underscores the versatility of benzimidazole derivatives in developing novel antimicrobial agents (H. Bektaş et al., 2010).
Moreover, novel benzodifuranyl and benzimidazole derivatives with morpholine components have shown substantial anti-inflammatory and analgesic properties, highlighting their potential in therapeutic applications (A. Abu‐Hashem et al., 2020).
Corrosion Inhibition
Research on benzimidazole derivatives also extends to corrosion inhibition, where compounds such as 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine have been evaluated for their effectiveness in protecting metals against corrosion. These studies provide insight into the potential industrial applications of benzimidazole derivatives in corrosion protection (A. Karimian et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that it may have inhibitory effects on resistant staphylococcus aureus biofilm-forming capacity by targeting the molecular chaperone dnak . The interaction between the antagonist and DnaK was determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis .
Biochemical Pathways
It is known that the compound can inhibit biofilm formation in a dose-dependent manner . Biofilm formation is a major contributor to antibiotic tolerance and resistance-induced delays in empirical therapy with increased infection severity, frequency, treatment failure, and mortality .
Result of Action
SMR000035992 has been shown to exhibit increasing blockade of Staphylococcus aureus biofilm formation with significant inhibition found at 18 µM, 36 µM, and 72 µM . This work supports the potential therapeutic benefit of SMR peptides in reducing biofilm viability and could improve the susceptibility to antimicrobial agents .
Action Environment
It is known that the compound’s efficacy in inhibiting biofilm formation is dose-dependent .
Properties
IUPAC Name |
5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-23-18-5-3-14(11-19(18)24(2)21(23)28)13-22-15-4-6-17(16(12-15)20(26)27)25-7-9-29-10-8-25/h3-6,11-12,22H,7-10,13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGMOWCIJQIUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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